molecular formula C9H8ClFN2O2 B3383827 N'-(Chloroacetyl)-4-fluorobenzohydrazide CAS No. 499129-05-4

N'-(Chloroacetyl)-4-fluorobenzohydrazide

Cat. No. B3383827
CAS RN: 499129-05-4
M. Wt: 230.62 g/mol
InChI Key: DFWYATDNOKDVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(Chloroacetyl)-4-fluorobenzohydrazide” is a complex organic compound. It contains a chloroacetyl group, which is a chlorinated acyl chloride . This group is a bifunctional compound, making it a useful building block chemical . The compound also contains a fluorobenzohydrazide group, which is a derivative of benzohydrazide with a fluorine atom attached to the benzene ring.


Synthesis Analysis

The synthesis of “N’-(Chloroacetyl)-4-fluorobenzohydrazide” could involve the reaction of a fluorobenzohydrazide with chloroacetyl chloride. A study on the synthesis of N-chloroacetyl-2,6-diarylpiperidin-4-ones showed that N-chloroacetylation of amines can be achieved rapidly in a phosphate buffer within 20 minutes . This process represents a metal-free, green chemical synthesis under neutral conditions .


Molecular Structure Analysis

The molecular structure of “N’-(Chloroacetyl)-4-fluorobenzohydrazide” would be characterized by the presence of a chloroacetyl group and a fluorobenzohydrazide group. The chloroacetyl group would have a molecular formula of C2H2Cl2O . The exact structure of the compound would need to be confirmed by physicochemical properties and spectroanalytical data such as NMR and IR .

Scientific Research Applications

Fluorescent Labeling of Proteins

N'-(Chloroacetyl)-4-fluorobenzohydrazide and related compounds are utilized in the fluorescent labeling of proteins. A method using 4-chloro-7-nitrobenzofurazan (NBD-Cl) has been developed to distinguish protein N-terminal acetylation status, which is crucial in protein analysis and quantification. This method enables the selective reaction with unacetylated proteins at neutral pH, providing high fluorescence. It's particularly effective for reliable detection at micromolar concentrations of proteins (Bernal-Perez, Prokai, & Ryu, 2012).

Spectrophotometric and Spectrofluorimetric Analysis of Pharmaceuticals

NBD-Cl, a related compound, is widely used as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines. It's applicable in spectrophotometry and spectrofluorimetry techniques for drug analysis in pharmaceutical and real samples. This showcases its role in quality control and drug analysis (Elbashir, Suliman, & Aboul‐Enein, 2011).

Synthesis and Characterization of Metal Complexes with Antibacterial Activity

Derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide have been synthesized and characterized for creating metal complexes. These compounds exhibit significant antibacterial activities against various bacteria and fungi. The presence of fluorine groups in these compounds enhances their antibacterial properties (He et al., 2018).

Catalytic Oxidation Properties

The compound has been used in the preparation of metal complexes studied for catalytic oxidation properties. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from this compound have been examined for catalytic properties on certain olefins, indicating its potential in chemical synthesis and industrial applications (Liu et al., 2020).

Synthesis of Zinc(II) and Mercury(II) Complexes with Antimicrobial Properties

The synthesis of zinc(II) and mercury(II) complexes based on derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide has been reported. These complexes have been evaluated for their in vitro antibacterial activities against various bacterial strains, showing different growth-inhibitory activities based on their structural features (OmarAli et al., 2020).

Third-Order Nonlinear Optical Properties

Investigations into the third-order nonlinear optical properties of certain derivatives of N'-(Chloroacetyl)-4-fluorobenzohydrazide have been conducted. These studies involve synthetic compounds characterized by various spectroscopic techniques and computational methods, providing insights into their potential applications in nonlinear optics and materials science (Latha et al., 2021).

Safety and Hazards

The safety and hazards associated with “N’-(Chloroacetyl)-4-fluorobenzohydrazide” would likely be influenced by the properties of its constituent groups. Chloroacetyl chloride, for example, is considered hazardous and can cause severe skin burns and eye damage, respiratory irritation, and damage to organs through prolonged or repeated exposure . It is also very toxic to aquatic life .

properties

IUPAC Name

N'-(2-chloroacetyl)-4-fluorobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFN2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWYATDNOKDVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)CCl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Reactant of Route 4
Reactant of Route 4
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(Chloroacetyl)-4-fluorobenzohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(Chloroacetyl)-4-fluorobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.